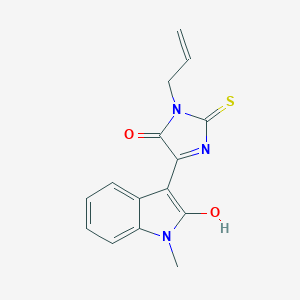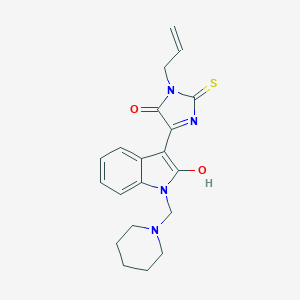
2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide, commonly known as PTSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTSA is a heterocyclic compound that contains a tetrazole ring, sulfonamide group, and acetamide group.
作用機序
The exact mechanism of action of PTSA is not fully understood. However, it is believed that PTSA exerts its biological activity by inhibiting specific enzymes or receptors in the target cells. For example, PTSA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PTSA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, PTSA has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. PTSA has also been shown to exhibit antibacterial and antifungal activities. In addition, PTSA has been shown to reduce the levels of oxidative stress markers in animal models of oxidative stress.
実験室実験の利点と制限
PTSA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, PTSA also has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on PTSA. One possible direction is to explore the potential applications of PTSA in the development of novel materials with unique properties. Another direction is to investigate the molecular mechanism of action of PTSA and identify its specific targets in the target cells. Furthermore, the potential applications of PTSA in the treatment of various diseases, including cancer and inflammatory disorders, should be explored further.
合成法
PTSA can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 4-aminobenzenesulfonamide and 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of triethylamine and copper(II) sulfate pentahydrate. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
科学的研究の応用
PTSA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, PTSA has been shown to exhibit promising antimicrobial, anti-inflammatory, and anticancer activities. In material science, PTSA has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, PTSA has been used as a probe to study the structure and function of proteins.
特性
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S2/c16-26(23,24)13-8-6-11(7-9-13)17-14(22)10-25-15-18-19-20-21(15)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,22)(H2,16,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGARSSYMARLOOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B476796.png)
![(2E)-4-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B476797.png)
![N-{4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl}acetamide](/img/structure/B476948.png)
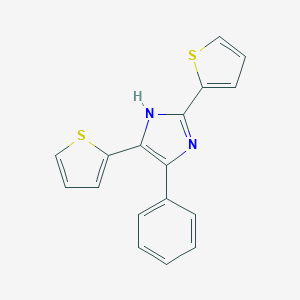
![10-[(1,3-benzoxazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine](/img/structure/B476999.png)
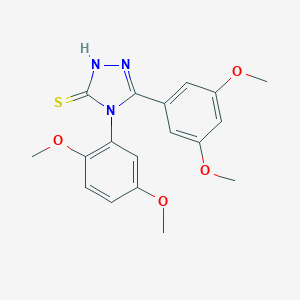
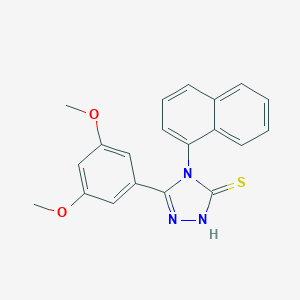
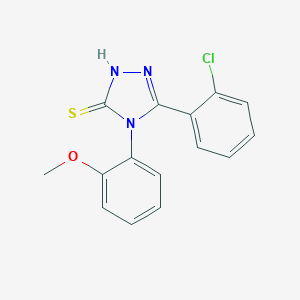
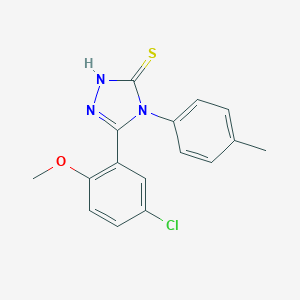
![N-(4-acetylphenyl)-2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B477073.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethylamine](/img/structure/B477074.png)
